molecular formula C7H9F3N2O3 B2769457 2-(1,3-Oxazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid CAS No. 1809144-29-3

2-(1,3-Oxazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid

Cat. No.: B2769457
CAS No.: 1809144-29-3
M. Wt: 226.155
InChI Key: UQXAPRPAMDXKLV-UHFFFAOYSA-N
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Description

2-(Oxazol-5-YL)ethan-1-amine trifluoroacetate is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amino alcohols with nitriles, carboxylic acids, or aldehydes . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(Oxazol-5-YL)ethan-1-amine trifluoroacetate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(Oxazol-5-YL)ethan-1-amine trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the oxazole ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Oxazol-5-YL)ethan-1-amine trifluoroacetate include other oxazole derivatives, such as:

Uniqueness

What sets 2-(Oxazol-5-YL)ethan-1-amine trifluoroacetate apart from similar compounds is its specific trifluoroacetate group, which can influence its reactivity and biological activity. This unique feature can make it more suitable for certain applications, such as in medicinal chemistry, where the trifluoroacetate group can enhance the compound’s stability and bioavailability .

Properties

IUPAC Name

2-(1,3-oxazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.C2HF3O2/c6-2-1-5-3-7-4-8-5;3-2(4,5)1(6)7/h3-4H,1-2,6H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYHLNJKSADSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)CCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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